molecular formula C21H24O12 B583985 Methyl salicylate beta-D-O-glucuronide triacetate methyl ester CAS No. 101231-54-3

Methyl salicylate beta-D-O-glucuronide triacetate methyl ester

Cat. No.: B583985
CAS No.: 101231-54-3
M. Wt: 468.411
InChI Key: GCFDADXDOSHULB-ARWBCWGVSA-N
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Description

Methyl salicylate beta-D-O-glucuronide triacetate methyl ester (CAS: 101231-54-3) is a synthetic intermediate critical in the production of aspirin metabolites . Its molecular formula is C₂₁H₂₄O₁₂, with a molecular weight of 468.41 g/mol . The compound features a methyl salicylate backbone esterified to a beta-D-glucuronic acid moiety, with three acetyl groups protecting hydroxyl positions on the glucuronide ring and an additional methyl ester at the carboxylate group . This structural complexity enhances its stability during synthetic processes, making it indispensable in pharmaceutical research for metabolite profiling and drug development .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O12/c1-10(22)29-15-16(30-11(2)23)18(31-12(3)24)21(33-17(15)20(26)28-5)32-14-9-7-6-8-13(14)19(25)27-4/h6-9,15-18,21H,1-5H3/t15-,16-,17-,18+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFDADXDOSHULB-ARWBCWGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858093
Record name 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101231-54-3
Record name 2-(Methoxycarbonyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 2,3,4-Tri-O-Acetyl-β-D-Glucopyranosyluronate

The glucuronide donor is prepared first by protecting hydroxyl groups and methylating the carboxylic acid:

Step 1: Methylation of D-Glucuronic Acid
D-Glucuronic acid is treated with methanol under acidic conditions to form methyl D-glucuronate:

D-Glucuronic acid+CH3OHH+Methyl D-glucuronate+H2O\text{D-Glucuronic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl D-glucuronate} + \text{H}2\text{O}

Reagents : Methanol, sulfuric acid (catalyst).
Conditions : Reflux at 65°C for 6 hours.

Step 2: Acetylation of Hydroxyl Groups
The hydroxyl groups at positions 2, 3, and 4 are acetylated using acetic anhydride:

Methyl D-glucuronate+3(CH3CO)2OpyridineMethyl 2,3,4-tri-O-acetyl-D-glucuronate+3CH3COOH\text{Methyl D-glucuronate} + 3 (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{Methyl 2,3,4-tri-O-acetyl-D-glucuronate} + 3 \text{CH}_3\text{COOH}

Reagents : Acetic anhydride, pyridine (base).
Conditions : Room temperature, 12 hours.

Step 3: Activation of the Anomeric Position
The anomeric hydroxyl group is converted to a bromide for glycosylation:

Methyl 2,3,4-tri-O-acetyl-D-glucuronate+HBr (gas)AcOHMethyl 2,3,4-tri-O-acetyl-β-D-glucopyranosyluronate bromide\text{Methyl 2,3,4-tri-O-acetyl-D-glucuronate} + \text{HBr (gas)} \xrightarrow{\text{AcOH}} \text{Methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosyluronate bromide}

Reagents : Hydrogen bromide gas, glacial acetic acid.
Conditions : 0°C, 2 hours.

Glycosylation with Methyl Salicylate

The activated glucuronide donor is coupled with methyl salicylate to form the β-glycosidic bond:

Step 4: Koenigs-Knorr Glycosylation
The bromide reacts with methyl salicylate in the presence of a silver salt:

Methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosyluronate bromide+Methyl salicylateAg2CO3Methyl salicylate beta-D-O-glucuronide triacetate methyl ester+AgBr\text{Methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosyluronate bromide} + \text{Methyl salicylate} \xrightarrow{\text{Ag}2\text{CO}3} \text{this compound} + \text{AgBr}

Reagents : Silver carbonate (activator), anhydrous dichloromethane.
Conditions : Nitrogen atmosphere, 25°C, 24 hours.

Purification and Characterization

The crude product is purified via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3) and characterized by:

  • NMR Spectroscopy :

    • 1H NMR^1\text{H NMR} (CDCl₃): δ 7.8–6.8 (aromatic protons), 5.2–5.4 (anomeric proton, J = 8 Hz, β-configuration), 2.0–2.1 (acetyl groups).

  • Mass Spectrometry :

    • ESI-MS : m/z 469.4 [M+H]⁺.

Challenges and Optimization

Stereochemical Control

The β-glycosidic bond is ensured by:

  • Using a participating group (acetyl) at C-2, which directs nucleophilic attack to the β-position via neighboring group participation.

  • Employing silver carbonate to stabilize the oxocarbenium ion intermediate.

Stability of Protecting Groups

  • Acetyl groups may hydrolyze under basic conditions. Reactions must be conducted in anhydrous environments with neutral or slightly acidic pH.

Alternative Methods

Trichloroacetimidate Donor

A more modern approach uses a trichloroacetimidate-activated glucuronide donor for glycosylation, offering higher yields and milder conditions:

Methyl 2,3,4-tri-O-acetyl-D-glucuronate trichloroacetimidate+Methyl salicylateTMSOTfProduct\text{Methyl 2,3,4-tri-O-acetyl-D-glucuronate trichloroacetimidate} + \text{Methyl salicylate} \xrightarrow{\text{TMSOTf}} \text{Product}

Catalyst : Trimethylsilyl triflate (TMSOTf).
Conditions : -20°C to 0°C, 2 hours.

Yield and Scalability

StepYield (%)Purity (%)
Methylation9295
Acetylation8590
Glycosylation6588
Final Purification7899

Data extrapolated from analogous glucuronide syntheses .

Chemical Reactions Analysis

Types of Reactions

Methyl salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related glucuronide derivatives, emphasizing molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Methyl Salicylate Beta-D-O-Glucuronide Triacetate Methyl Ester and Analogues

Compound Name Structural Features Molecular Weight (g/mol) Solubility Key Applications References
This compound Methyl salicylate + beta-D-glucuronide triacetate methyl ester 468.41 Lipophilic (soluble in organic solvents) Aspirin metabolite synthesis, biochemical intermediate
Methyl salicylate beta-D-O-glucuronide methyl ester Methyl salicylate + beta-D-glucuronide methyl ester (no acetyl groups) 342.30 Moderate aqueous solubility Early-stage metabolite studies, enzymatic assays
4-Nitrophenyl β-D-glucuronide 4-Nitrophenyl aglycone + beta-D-glucuronide 319.23 High aqueous solubility Chromogenic substrate for UDP-glucuronosyltransferase (UGT) assays
2,3,4-Tri-O-acetyl-D-glucuronide Acetyl-protected glucuronide (no aglycone) 334.28 Enhanced aqueous solubility Metabolic tracer studies, glycosylation reactions
Androsterone β-D-glucuronide triacetate methyl ester Androsterone + beta-D-glucuronide triacetate methyl ester 634.68 Lipophilic Steroid metabolite analysis, hormone conjugation studies

Key Differences and Uniqueness

Structural Complexity: The triacetate methyl ester derivative of methyl salicylate is distinguished by three acetyl groups on the glucuronide ring, which confer resistance to enzymatic hydrolysis during synthesis compared to its non-acetylated counterpart . In contrast, 4-nitrophenyl β-D-glucuronide lacks ester protections, making it prone to hydrolysis but ideal for real-time enzymatic activity monitoring .

Physicochemical Properties: Acetylation increases lipophilicity, enhancing solubility in organic solvents (e.g., dichloromethane, acetonitrile), which is advantageous for purification via chromatography . Non-acetylated analogs (e.g., methyl salicylate beta-D-O-glucuronide methyl ester) exhibit greater polarity and moderate aqueous solubility . Androsterone β-D-glucuronide triacetate methyl ester shares similar acetyl protections but is tailored for steroid metabolism studies due to its bulky aglycone .

Applications :

  • The triacetate methyl ester is irreplaceable in aspirin metabolite synthesis , where acetyl groups prevent undesired side reactions .
  • 2,3,4-Tri-O-acetyl-D-glucuronide serves as a metabolic tracer but lacks the methyl salicylate moiety required for aspirin-related research .

Research Implications

  • Synthetic Utility : The triacetate’s stability under acidic/basic conditions streamlines multi-step syntheses of drug metabolites .
  • Biochemical Specificity : Unlike chloramphenicol 3-O-beta-D-glucuronide (used in antibiotic studies), this compound’s methyl salicylate backbone aligns it with anti-inflammatory and analgesic research .

Biological Activity

Methyl salicylate beta-D-O-glucuronide triacetate methyl ester is a derivative of methyl salicylate, a compound known for its anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester formed from methyl salicylate and glucuronic acid. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₈O₇
  • Molecular Weight: 302.30 g/mol

This compound exhibits properties typical of esters, including volatility and solubility in organic solvents.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Cyclooxygenase Inhibition: Similar to its parent compound, methyl salicylate, this ester inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins and thromboxanes .
  • Transcriptional Modulation: The compound may influence gene expression related to inflammatory responses, although specific pathways remain to be fully elucidated.

Pharmacokinetics

Understanding the pharmacokinetics of this compound helps in determining its therapeutic potential:

  • Absorption: Following topical application, approximately 12-20% of methyl salicylate can be absorbed systemically within 10 hours . The glucuronide form may exhibit altered absorption characteristics due to its conjugated nature.
  • Distribution: Once absorbed, the compound is distributed throughout body tissues. Its distribution is influenced by factors such as plasma protein binding and tissue permeability.
  • Metabolism: The primary metabolic pathway involves hydrolysis to salicylic acid, followed by conjugation with glucuronic acid . This biotransformation can affect both efficacy and safety profiles.

Anti-inflammatory Effects

Several studies have documented the anti-inflammatory effects of methyl salicylate derivatives:

  • Topical Applications: Clinical trials have shown that formulations containing methyl salicylate effectively reduce pain and inflammation in conditions such as arthritis and muscle strains .
  • Animal Models: In rodent models, administration of methyl salicylate derivatives has resulted in significant reductions in inflammatory markers following induced inflammation .

Analgesic Properties

This compound has been studied for its analgesic properties:

  • Pain Relief Mechanisms: By inhibiting COX enzymes, this compound mimics the analgesic effects seen with NSAIDs (non-steroidal anti-inflammatory drugs). Its ability to penetrate skin layers enhances its effectiveness in localized pain relief .

Data Table: Comparative Biological Activities

CompoundMechanism of ActionPrimary UseEfficacy
Methyl SalicylateCOX inhibitionPain reliefHigh
Methyl Salicylate beta-D-O-glucuronideCOX inhibition + glucuronidationAnti-inflammatory agentModerate
Salicylic AcidCOX inhibitionAnti-inflammatoryHigh

Safety Profile and Toxicology

While generally considered safe when used appropriately, methyl salicylate derivatives can pose risks:

  • Toxicity Levels: Oral LD50 values indicate moderate toxicity levels in animal studies (e.g., 887 mg/kg in rats) .
  • Adverse Effects: High doses can lead to systemic toxicity characterized by CNS stimulation, metabolic disturbances, and respiratory issues. Monitoring is essential when using topical formulations to avoid excessive absorption .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Methyl salicylate beta-D-O-glucuronide triacetate methyl ester, and what critical reaction parameters require optimization?

  • Methodology : The synthesis typically involves sequential acetylation, glucuronide conjugation, and methyl esterification. Key steps include:

  • Acetylation : Protect hydroxyl groups on glucuronic acid using acetic anhydride under anhydrous conditions (60–80°C, 4–6 hours) .
  • Conjugation : React methyl salicylate with the acetylated glucuronic acid derivative via acid-catalyzed glycosylation (e.g., using BF₃·Et₂O as a catalyst) .
  • Methylation : Treat the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) to form the methyl ester .
    • Critical Parameters : Reaction temperature, pH control during conjugation (~pH 5–6), and stoichiometric ratios of reagents to avoid side products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify acetyl group positions (δ 2.0–2.3 ppm for acetate protons) and glycosidic bond configuration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+Na]⁺ at m/z 487.2 for C₂₁H₂₄O₁₂) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:1) and UV visualization .

Advanced Research Questions

Q. How can researchers resolve low yields during the methyl esterification step in synthesis?

  • Methodology :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the carboxylate group .
  • Catalyst Screening : Test alternative catalysts like DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the esterified product from unreacted intermediates .

Q. How should contradictory NOESY or COSY NMR signals in structural analysis be interpreted?

  • Methodology :

  • Stereochemical Assignments : Compare observed NOE correlations (e.g., axial vs. equatorial proton interactions) with computational models (DFT or molecular mechanics) to resolve ambiguities in glucuronide ring conformation .
  • Cross-Validation : Use heteronuclear 2D NMR (HSQC, HMBC) to confirm through-space couplings and assign quaternary carbons .

Q. What strategies improve the compound’s stability as a reference standard in long-term metabolic studies?

  • Methodology :

  • Storage Conditions : Lyophilize the compound and store at –80°C under argon to prevent hydrolysis of acetyl groups .
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., deacetylation) .

Methodological Challenges in Application Studies

Q. How does the compound’s glucuronide structure influence its utility in phase II metabolic pathway studies?

  • Methodology :

  • Enzymatic Hydrolysis : Incubate with β-glucuronidase (pH 6.8, 37°C) to quantify liberated methyl salicylate via HPLC, validating its role as a glucuronidation substrate .
  • Comparative Studies : Contrast metabolic stability with non-acetylated glucuronides to assess acetyl groups’ protective effects against enzymatic degradation .

Q. What experimental designs are optimal for using this compound as an internal standard in LC-MS/MS assays?

  • Methodology :

  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃-ester) to minimize matrix effects in quantitative assays .
  • Ionization Optimization : Test ESI vs. APCI ionization modes to enhance signal intensity in negative ion mode (glucuronides often ionize better in negative mode) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl salicylate beta-D-O-glucuronide triacetate methyl ester
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Methyl salicylate beta-D-O-glucuronide triacetate methyl ester

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